molecular formula C12H14N4O4S B2960543 N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide CAS No. 321717-76-4

N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B2960543
CAS No.: 321717-76-4
M. Wt: 310.33
InChI Key: NNUAGAZLTMCWDO-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide is a synthetic small molecule featuring a nitrobenzene sulfonamide group linked to a 1H-imidazole ring via a propyl chain . The imidazole moiety is a five-membered aromatic heterocycle of significant biological relevance, serving as a key building block in natural products like histidine and histamine, and numerous therapeutic agents . This specific molecular architecture makes it a valuable intermediate for researching novel bioactive compounds. Researchers can utilize this compound to explore structure-activity relationships, particularly in developing molecules with potential antibacterial, antifungal, and antiprotozoal activities, as the imidazole ring is a known pharmacophore in many approved drugs . The nitro group and the sulfonamide functionality offer additional sites for chemical modification, allowing for the synthesis of diverse derivative libraries for high-throughput screening and medicinal chemistry optimization. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c17-16(18)11-2-4-12(5-3-11)21(19,20)14-6-1-8-15-9-7-13-10-15/h2-5,7,9-10,14H,1,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUAGAZLTMCWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C initially and then allowing the reaction mixture to warm to room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor in enzymatic reactions .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Functional Group Variations

Sulfonamide vs. Carboxamide Derivatives
  • Analogues :
    • N-(3-(1H-Imidazol-1-yl)propyl)-4-nitrobenzamide (, Compound 8): A carboxamide derivative with a para-nitrobenzoyl group. Reported melting point: 162–164°C; yield: 78% .
    • N-[3-(1H-Imidazol-1-yl)propyl]-5-nitrofuran-2-carboxamide (): Features a nitrofuran ring instead of nitrobenzene, showing antifungal activity (MIC = 8 µg/mL against Candida spp.) .
Nitro Group Positioning and Electronic Effects
  • The para-nitro group in the target compound is a strong electron-withdrawing group, enhancing electrophilicity and stability. Analogues with meta- or ortho-substituents (e.g., 4-fluorobenzamide in , Compound 6) exhibit altered electronic profiles, impacting reactivity and biological target interactions .

Key Research Findings and Implications

  • Antitumor Potential: The imidazole-propyl group enhances binding to enzymes like carbonic anhydrase (CA), as seen in ’s CA inhibition assays. Nitroaromatic derivatives show cytotoxicity via DNA intercalation or redox cycling .
  • Antifungal/Antibacterial Activity : Nitro groups contribute to antimicrobial activity through nitro-reductase activation, generating reactive intermediates. Sulfonamides may target dihydropteroate synthase (DHPS), a key enzyme in folate synthesis .
  • Structural Optimization : Replacing carboxamide with sulfonamide (as in the target compound) could improve solubility and binding specificity, though pharmacokinetic trade-offs (e.g., reduced bioavailability) require evaluation .

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to enzyme inhibition and potential therapeutic applications. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₅N₃O₃S
  • Molecular Weight : 293.34 g/mol
  • IUPAC Name : this compound

This compound features an imidazole ring, which is known for its role in biological systems, and a sulfonamide group that enhances its pharmacological properties.

The biological activity of this compound primarily involves its interaction with carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide. These enzymes are crucial for various physiological processes, including respiration and acid-base balance.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects on specific isoforms of carbonic anhydrases. The following table summarizes the inhibition constants (K_i) for various CA isoforms:

Isoform K_i (nM) Activity Level
hCA I250Low
hCA II12.1Moderate
hCA IX25.8High
hCA XIII17.0Moderate

These results indicate that this compound has a strong affinity for hCA II and hCA IX, making it a potential candidate for further development as an inhibitor in therapeutic applications targeting these isoforms .

Study 1: Antitumor Activity

In a study assessing the antitumor potential of various sulfonamides, this compound was evaluated for its ability to inhibit tumor growth in vitro. The compound demonstrated significant cytotoxicity against cancer cell lines, particularly those expressing high levels of hCA IX, which is often associated with hypoxic tumor environments.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound. It was tested against several bacterial strains, showing promising results in inhibiting growth. The mechanism was attributed to the interference with bacterial carbonic anhydrases, which are crucial for maintaining pH homeostasis within bacterial cells.

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